molecular formula C14H19NOS B5140956 1-[2-(methylthio)benzoyl]azepane

1-[2-(methylthio)benzoyl]azepane

Cat. No. B5140956
M. Wt: 249.37 g/mol
InChI Key: KRASWPURGOIEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(methylthio)benzoyl]azepane is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the azepane family. This compound has a wide range of applications in the field of medicine, biochemistry, and other scientific fields.

Mechanism of Action

The mechanism of action of 1-[2-(methylthio)benzoyl]azepane is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in tumor growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in inflammation. In addition, it has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in tumor growth.
Biochemical and physiological effects:
1-[2-(methylthio)benzoyl]azepane has been shown to have various biochemical and physiological effects. In animal models, it has been shown to inhibit tumor growth and reduce inflammation. In addition, it has also been shown to have anti-angiogenic effects, which means that it can inhibit the formation of new blood vessels that are required for tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(methylthio)benzoyl]azepane in lab experiments is its potential as an anti-tumor and anti-inflammatory agent. It has been shown to have significant effects in animal models of tumor growth and inflammation. However, one of the limitations of using this compound is its potential toxicity. Further studies are required to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the study of 1-[2-(methylthio)benzoyl]azepane. One of the main directions is the development of new anti-tumor and anti-inflammatory agents based on this compound. In addition, further studies are required to determine the mechanism of action of this compound and its potential side effects. Further studies are also required to determine the potential applications of this compound in other fields of scientific research.

Synthesis Methods

The synthesis of 1-[2-(methylthio)benzoyl]azepane can be achieved through various methods. One of the most common methods is the reaction of 2-(methylthio)benzoyl chloride with azepane in the presence of a base. This reaction results in the formation of 1-[2-(methylthio)benzoyl]azepane. Another method involves the reaction of 2-(methylthio)benzoic acid with azepane in the presence of a coupling agent.

Scientific Research Applications

1-[2-(methylthio)benzoyl]azepane has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential use as an anti-tumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has also been studied for its potential use as an anti-inflammatory agent. It has been shown to have anti-inflammatory effects in animal models of inflammation.

properties

IUPAC Name

azepan-1-yl-(2-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NOS/c1-17-13-9-5-4-8-12(13)14(16)15-10-6-2-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRASWPURGOIEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azepan-1-yl[2-(methylsulfanyl)phenyl]methanone

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